molecular formula C2H2F4 B1583514 1,1,2,2-Tetrafluoroethane CAS No. 359-35-3

1,1,2,2-Tetrafluoroethane

Cat. No. B1583514
CAS RN: 359-35-3
M. Wt: 102.03 g/mol
InChI Key: WXGNWUVNYMJENI-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethane, also known as R-134a, is a hydrofluorocarbon (HFC) with a low global warming potential (GWP). It is a colorless gas with a faint, sweet odor. It is widely used as a refrigerant and a blowing agent in aerosol cans. Due to its low GWP, 1,1,2,2-tetrafluoroethane is becoming increasingly popular for use in many industrial and commercial applications.

Scientific Research Applications

Rotational Isomerism Studies

1,1,2,2-Tetrafluoroethane has been studied for its rotational isomerism. Cavalli and Abraham (1970) analyzed the 1H and 19F spectra of 1,1,2,2-tetrafluoroethane to understand its isomerism properties (Cavalli & Abraham, 1970).

Solvent Applications

S. Corr (2002) explored the use of liquid 1,1,1,2-tetrafluoroethane (R-134a) as a solvent in various industrial and research activities. Its solvency properties make it a viable alternative to conventional organic solvents (Corr, 2002).

Isomerization Reaction Studies

Kemnitz and Niedersen (1995) conducted kinetic and mechanistic studies on the isomerization reactions of 1,1,2,2-tetrafluoroethane to 1,1,1,2-tetrafluoroethane. They explored the influence of adsorption equilibria on these reactions (Kemnitz & Niedersen, 1995).

Molecular Structure Analysis

Al-Ajdah, Beagley, and Jones (1980) used gas-phase electron diffraction to study the molecular structure of 1,1,1,2-tetrafluoroethane, providing valuable geometric parameter values (Al-Ajdah, Beagley, & Jones, 1980).

High-Temperature Isomerization Mechanism

Romelaer, Baker, and Dolbier (2001) explored the high-temperature, gas-phase isomerization mechanism of 1,1,2,2-tetrafluoroethane to 1,1,1,2-tetrafluoroethane in the presence of hydrogen, uncovering a free radical chain mechanism (Romelaer, Baker, & Dolbier, 2001).

Catalyst Development for Hydrodechlorination

Ohnishi, Suzuki, and Ichikawa (1991) developed a Bi–Pd catalyst for the selective hydrodechlorination of 1,1,2-trichlorotrifluoroethane to trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane (Ohnishi, Suzuki, & Ichikawa, 1991).

Atmospheric Chemistry Implications

Anderson (1981) used a one-dimensional eddy diffusion model to study the atmospheric fate of 1,1,1,2-tetrafluoroethane, discussing its potential impact on stratospheric ozone depletion (Anderson, 1981).

Weak Hydrogen Bond Network Analysis

Li et al. (2017) investigated 1,1,1,2-tetrafluoroethane dimer through pulsed jet Fourier transform microwave spectroscopy, analyzing its structure stabilized through a network of weak hydrogen bonds (Li et al., 2017).

Vapor-Phase Catalytic Reaction Studies

Quan et al. (2001) reported the preparation of 1,1,1,2-tetrafluoroethane by the vapor-phase catalytic reaction of 1,1,1-trifluoro-2-chloroethane with anhydrous hydrogen fluoride, achieving high selectivity (Quan et al., 2001).

Thermal Decomposition Analysis

Millward, Hartig, and Tschuikow-Roux (1971) studied the thermal decomposition of 1,1,2,2-tetrafluoroethane, providing insights into its breakdown mechanisms and byproducts (Millward, Hartig, & Tschuikow-Roux, 1971).

Electrochemical Reduction Research

Abbott and Eardley (2000) explored the electrochemical reduction of CO2 in a mixed supercritical fluid containing 1,1,1,2-tetrafluoroethane, providing insights into the reduction potentials and efficiencies on different electrode materials (Abbott & Eardley, 2000).

Far Infrared Spectrum Analysis

Danti and Wood (1959) examined the far infrared spectrum of 1,1,1,2‐tetrafluoroethane gas, providing valuable data on the molecular vibrations and internal rotation barriers (Danti & Wood, 1959).

properties

IUPAC Name

1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F4/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNWUVNYMJENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883371
Record name 1,1,2,2-Tetrafluoroethane
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Molecular Weight

102.03 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethane, 1,1,2,2-tetrafluoro-
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Product Name

1,1,2,2-Tetrafluoroethane

CAS RN

359-35-3
Record name 1,1,2,2-Tetrafluoroethane
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Record name 1,1,2,2-tetrafluoroethane
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Record name Ethane, 1,1,2,2-tetrafluoro-
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Record name 1,1,2,2-Tetrafluoroethane
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Record name 1,1,2,2-tetrafluoroethane
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Record name 1,1,2,2-TETRAFLUOROETHANE
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Synthesis routes and methods

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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